2,4-Difluoro-3-methylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to introduce functional groups or to construct the core molecular framework. For instance, derivatives of similar compounds have been synthesized through reactions involving halogenated precursors, where specific conditions facilitated the incorporation of fluorine atoms or the formation of the desired molecular structure (A. Saeed, Amara Mumtaz, & U. Flörke, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Difluoro-3-methylbenzoyl chloride is often characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the nature of its three-dimensional structure. For example, studies have detailed the structure of closely related compounds, revealing how substitutions on the benzene ring influence the overall molecular conformation and interactions within the crystal lattice (F. P. Silva et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Difluoro-3-methylbenzoyl chloride and its derivatives are influenced by the presence of functional groups and the compound's reactive sites. For instance, the compound's reactivity with nucleophiles, its participation in coupling reactions, or its behavior under conditions promoting halogenation or carboxylation can be significant. Research has shown efficient preparation methods for gem-difluorinated compounds through reactions facilitated by specific catalysts or conditions (Fei Wang et al., 2011).
Physical Properties Analysis
The physical properties of 2,4-Difluoro-3-methylbenzoyl chloride, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in various solvents and conditions. These properties are determined by the molecular structure and the presence of functional groups that influence intermolecular interactions. Studies on similar compounds provide insights into how structural features affect these physical properties (H. C. Fielding & I. Shirley, 1992).
Chemical Properties Analysis
The chemical properties of 2,4-Difluoro-3-methylbenzoyl chloride, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are influenced by its functional groups and molecular structure. Research into related compounds reveals how alterations in the molecular framework or the introduction of different substituents can significantly impact the compound's chemical behavior and reactivity pattern (D. J. Morrison et al., 2005).
Scientific Research Applications
Environmental Fate and Degradation
Parabens and Chlorinated By-products : Research on parabens, which share a benzoyl group structure with 2,4-Difluoro-3-methylbenzoyl chloride, reveals insights into their environmental fate, degradation, and the formation of chlorinated by-products. These studies are crucial in understanding how similar compounds might behave in aquatic environments and their potential impacts on water quality and aquatic life (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Modification
Trifluoromethylation and Chlorination : The utilization of compounds like CF3SO2Cl for trifluoromethylation and chlorination highlights the potential applications of 2,4-Difluoro-3-methylbenzoyl chloride in synthesizing fluorinated compounds and chlorination reactions. These processes are essential in pharmaceuticals and agrochemicals synthesis, where fluorination can significantly alter the biological activity of compounds (Chachignon, Guyon, & Cahard, 2017).
Polymer Research
Polyvinyl Chloride (PVC) Degradation : The thermal degradation of PVC involves mechanisms that could be relevant to understanding the reactivity and stability of 2,4-Difluoro-3-methylbenzoyl chloride under various conditions. This research provides insights into the stability and degradation pathways of chlorinated compounds in industrial applications (Starnes, 2002).
Environmental Contaminants
Formation of Dioxins and Furans : Studies on the mechanisms of formation, chlorination, dechlorination, and destruction of dioxins and furans underscore the importance of understanding the environmental impact of chlorinated compounds. These findings are pertinent to assessing the environmental risks associated with the use and disposal of compounds related to 2,4-Difluoro-3-methylbenzoyl chloride (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMDDDOEASRDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478298 | |
Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methylbenzoyl chloride | |
CAS RN |
112857-70-2 | |
Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112857-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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